molecular formula C15H13FN4O2 B2704733 4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097896-93-8

4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2704733
CAS No.: 2097896-93-8
M. Wt: 300.293
InChI Key: DTJBXHYYIKRYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic small molecule designed for advanced pharmaceutical research. Its structure incorporates a fluoropyridine moiety acylated to a N-(pyridin-3-yl)piperazin-2-one scaffold. The strategic inclusion of a fluorine atom is a well-established method in medicinal chemistry to fine-tune a compound's properties, often leading to enhanced metabolic stability, improved membrane permeability, and increased overall bioavailability . The piperazin-2-one (or ketopiperazine) core is a privileged structure in drug discovery, frequently serving as a conformationally constrained peptide mimic or a key scaffold that allows for optimal spatial presentation of pharmacophoric groups to biological targets . Molecules featuring similar 5-fluoropyridine heteroaromatic systems have demonstrated significant promise in early-stage research, particularly as novel antibacterial agents. Recent studies on analogous 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have shown potent activity against a panel of Gram-positive bacteria, including drug-resistant strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, outperforming the standard drug linezolid . This suggests potential research applications for this compound in developing new anti-infective therapies. Furthermore, the distinct molecular architecture, combining electron-deficient nitrogen-containing heterocycles, makes it a valuable intermediate for constructing more complex molecules targeting kinase enzymes or G-protein-coupled receptors (GPCRs), which are common therapeutic targets in oncology and central nervous system disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(5-fluoropyridine-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c16-12-6-11(7-18-8-12)15(22)19-4-5-20(14(21)10-19)13-2-1-3-17-9-13/h1-3,6-9H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJBXHYYIKRYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

The molecular formula of this compound is C16H12F4N4O2C_{16}H_{12}F_{4}N_{4}O_{2}. The compound features a piperazine core substituted with a pyridine moiety and a fluorinated carbonyl group, which may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the piperazine ring is known to enhance binding affinity and selectivity towards certain targets, particularly in the context of cancer therapy and neuropharmacology.

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that they possess favorable oral bioavailability and metabolic stability. For example, one study reported an oral bioavailability of approximately 31.8% for related pyrimidine derivatives . The clearance rate was noted to be around 82.7 mL/h/kg, indicating moderate systemic exposure after administration.

Case Studies

A notable case study examined a series of piperazine-containing compounds for their anticancer properties. The study highlighted that modifications on the piperazine core significantly influenced both potency and selectivity against various cancer types . Although direct references to this compound were not included, the findings underscore the importance of structural diversity in enhancing bioactivity.

Toxicity Profile

Safety assessments are crucial for any potential therapeutic agent. Preliminary studies on related compounds indicated no acute toxicity at high concentrations (up to 2000 mg/kg) in animal models . This suggests that further exploration into the safety profile of this compound is warranted.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one with related piperazine/piperazinone derivatives in terms of structural features, biological activity, and synthetic routes.

Structural and Functional Group Comparisons
Compound Name Substituents Key Structural Features Biological Target/Activity Source
This compound - 5-Fluoropyridine-3-carbonyl at C4
- Pyridin-3-yl at N1
Fluorine atom enhances metabolic stability Not explicitly reported (inference: CYP51/cell growth inhibition) N/A
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) - 4-Chlorophenyl
- Trifluoromethylphenyl-piperazine
- Pyridin-3-yl
Chlorine and trifluoromethyl groups for lipophilicity CYP51 inhibitor (anti-Trypanosoma cruzi)
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) - Dual trifluoromethyl groups
- Pyridine and piperidine hybrid
High lipophilicity and target binding affinity CYP51 inhibitor (comparable to posaconazole)
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate - Chlorophenyl groups
- Piperazinone ester
Ester moiety for prodrug potential Cytotoxic activity (unspecified targets)
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine - Chloropyridine-carbonyl
- Chloromethylphenyl
Chlorine atoms for halogen bonding Supplier-listed (no explicit activity)

Key Observations :

  • Fluorine vs. Chlorine Substitution : The fluoropyridine group in the target compound may offer superior metabolic stability compared to chlorinated analogs (e.g., UDO, UDD), which rely on chlorine/trifluoromethyl groups for lipophilicity and target binding .
  • Piperazinone vs.
  • Hybrid Structures : UDD’s piperidine-pyridine hybrid structure demonstrates enhanced enzymatic inhibition, suggesting that the target compound’s pyridin-3-yl substitution could similarly optimize target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.